1-(butan-2-yl)-4-chloro-1H-pyrazole-5-carboxylic acid
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Overview
Description
1-(butan-2-yl)-4-chloro-1H-pyrazole-5-carboxylic acid is an organic compound characterized by a pyrazole ring substituted with a butan-2-yl group and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(butan-2-yl)-4-chloro-1H-pyrazole-5-carboxylic acid typically involves the reaction of appropriate pyrazole derivatives with butan-2-yl halides under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process includes halogenation, alkylation, and carboxylation reactions under optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(butan-2-yl)-4-chloro-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base.
Major Products:
Oxidation: Pyrazole oxides.
Reduction: Pyrazole alcohols or aldehydes.
Substitution: Pyrazole derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
1-(butan-2-yl)-4-chloro-1H-pyrazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(butan-2-yl)-4-chloro-1H-pyrazole-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
- 1-(butan-2-yl)-4-chloro-1H-pyrazole-3-carboxylic acid
- 1-(butan-2-yl)-4-chloro-1H-pyrazole-4-carboxylic acid
- 1-(butan-2-yl)-4-chloro-1H-pyrazole-2-carboxylic acid
Comparison: 1-(butan-2-yl)-4-chloro-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject for further research.
Properties
IUPAC Name |
2-butan-2-yl-4-chloropyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2/c1-3-5(2)11-7(8(12)13)6(9)4-10-11/h4-5H,3H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGLSEGRQVBPLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=C(C=N1)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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